molecular formula C12H8Br2O B13890040 2-Bromo-1-(5-bromonaphthalen-1-yl)ethanone

2-Bromo-1-(5-bromonaphthalen-1-yl)ethanone

Katalognummer: B13890040
Molekulargewicht: 328.00 g/mol
InChI-Schlüssel: KHLSOOWGQBANDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-(5-bromonaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H8Br2O It is a brominated derivative of naphthalene, characterized by the presence of two bromine atoms and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-bromonaphthalen-1-yl)ethanone typically involves the bromination of 1-naphthyl ethanone. The process can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products:

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(5-bromonaphthalen-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(5-bromonaphthalen-1-yl)ethanone involves its interaction with various molecular targets. The bromine atoms and the ketone group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    2-Bromo-1-(5-bromothiophen-2-yl)ethanone: Similar in structure but contains a thiophene ring instead of a naphthalene ring.

    2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone: Another brominated naphthalene derivative with different bromine substitution positions.

    2-Bromo-1-(1-naphthyl)ethanone: Lacks the additional bromine atom, making it less reactive in certain substitution reactions.

Uniqueness: 2-Bromo-1-(5-bromonaphthalen-1-yl)ethanone is unique due to its specific bromine substitution pattern, which influences its chemical reactivity and potential applications. The presence of two bromine atoms enhances its electrophilic character, making it a valuable intermediate in organic synthesis.

Eigenschaften

Molekularformel

C12H8Br2O

Molekulargewicht

328.00 g/mol

IUPAC-Name

2-bromo-1-(5-bromonaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H8Br2O/c13-7-12(15)10-5-1-4-9-8(10)3-2-6-11(9)14/h1-6H,7H2

InChI-Schlüssel

KHLSOOWGQBANDX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.